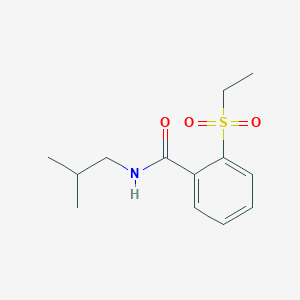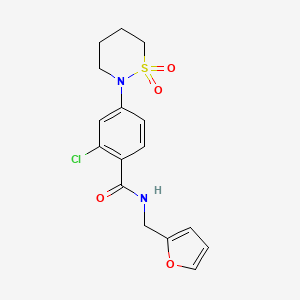![molecular formula C21H22N2O4 B14958231 N-[(9-oxoacridin-10(9H)-yl)acetyl]norleucine](/img/structure/B14958231.png)
N-[(9-oxoacridin-10(9H)-yl)acetyl]norleucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETAMIDO]HEXANOIC ACID is a compound that belongs to the acridine family. Acridine derivatives have been actively researched for their potential therapeutic applications, including treatments for cancer, Alzheimer’s disease, and bacterial infections . This compound is characterized by its unique structure, which includes an acridine moiety linked to a hexanoic acid chain through an acetamido group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETAMIDO]HEXANOIC ACID typically involves the reaction of acridinylacetic acid with hexanoic acid derivatives under specific conditions. One common method involves the use of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 4-(dimethylamino)pyridine (DMAP) as catalysts in a dimethylformamide (DMF) solvent . The reaction is carried out at room temperature, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETAMIDO]HEXANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or substituted acridine derivatives. These products can have different biological and chemical properties, making them useful for various applications.
Wissenschaftliche Forschungsanwendungen
2-[2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETAMIDO]HEXANOIC ACID has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other acridine derivatives.
Wirkmechanismus
The mechanism of action of 2-[2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETAMIDO]HEXANOIC ACID involves its interaction with DNA. The acridine moiety intercalates between DNA base pairs, disrupting the normal function of DNA and related enzymes . This intercalation can lead to the inhibition of DNA replication and transcription, making the compound effective in cancer treatment. Additionally, the compound may interact with specific molecular targets and pathways involved in cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Oxo-10(9H)-acridineacetic acid: Similar in structure but with different functional groups.
4-(9-Oxo-9,10-dihydroacridin-10-yl)butanoic acid: Another acridine derivative with a butanoic acid chain.
Uniqueness
2-[2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETAMIDO]HEXANOIC ACID is unique due to its specific acetamido and hexanoic acid moieties, which confer distinct chemical and biological properties. Its ability to intercalate with DNA and its potential therapeutic applications make it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C21H22N2O4 |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
2-[[2-(9-oxoacridin-10-yl)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C21H22N2O4/c1-2-3-10-16(21(26)27)22-19(24)13-23-17-11-6-4-8-14(17)20(25)15-9-5-7-12-18(15)23/h4-9,11-12,16H,2-3,10,13H2,1H3,(H,22,24)(H,26,27) |
InChI-Schlüssel |
APLYCWZJDINDJC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(=O)O)NC(=O)CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-oxo-6H-benzo[c]chromen-3-yl (2S)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate](/img/structure/B14958149.png)
![8-chloro-7-ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14958155.png)
![2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-3-yl)acetamide](/img/structure/B14958160.png)
![N,N-diethyl-2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B14958161.png)

![(4-Benzylpiperazin-1-yl)(5-{[4-(trifluoromethoxy)phenoxy]methyl}furan-2-yl)methanone](/img/structure/B14958174.png)


![4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B14958206.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B14958212.png)


![1-(3-methoxyphenyl)-5-oxo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B14958223.png)
![7-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14958236.png)
